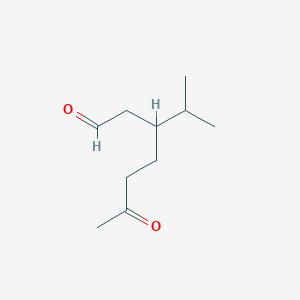

6-Oxo-3-(propan-2-yl)heptanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26238-82-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

6-oxo-3-propan-2-ylheptanal |

InChI |

InChI=1S/C10H18O2/c1-8(2)10(6-7-11)5-4-9(3)12/h7-8,10H,4-6H2,1-3H3 |

InChI Key |

FPRPHSFWFCJDLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCC(=O)C)CC=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

De Novo Synthesis of 6-Oxo-3-(propan-2-yl)heptanal

The de novo synthesis of this compound, the saturated parent compound, can be approached through methods that build the molecule from the ground up. These strategies typically involve the formation of the carbon backbone followed by the introduction and manipulation of the required functional groups.

Oxidation of Suitable Precursors

A primary strategy for the synthesis of aldehydes is the controlled oxidation of primary alcohols. In the context of this compound, a suitable precursor would be 3-isopropyl-6-oxoheptan-1-ol. The challenge lies in the selective oxidation of the primary alcohol to an aldehyde without affecting the ketone functionality already present in the molecule. Various modern oxidation reagents are designed for such selective transformations.

Commonly employed reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). These reagents are known for their mild reaction conditions, which help to prevent over-oxidation to the carboxylic acid.

For instance, the use of Collins reagent, a complex of chromium(VI) oxide with pyridine, allows for the oxidation of primary alcohols to aldehydes in a non-aqueous environment, which is crucial for preventing the formation of the corresponding carboxylic acid. imperial.ac.uk Similarly, the Jones oxidation, which utilizes chromium trioxide in sulfuric acid and acetone (B3395972), can also be employed, though it is a harsher method and may lead to the oxidation of primary alcohols directly to carboxylic acids. imperial.ac.uk

Multi-Step Synthetic Routes

Constructing the carbon skeleton of this compound can be achieved through various multi-step sequences. One plausible retrosynthetic approach would involve disconnecting the molecule at key positions to identify readily available starting materials. A logical disconnection would be adjacent to the isopropyl group, suggesting a Michael addition of an isopropyl nucleophile to an appropriate α,β-unsaturated aldehyde.

Another potential multi-step pathway could commence from a commercially available starting material like citronellal (B1669106). This would involve a series of transformations to modify the carbon skeleton and introduce the necessary functional groups. For example, the double bond in citronellal could be selectively cleaved, and the resulting fragments could be further elaborated to construct the target molecule.

A patented process for a related compound, 3-isopropenyl-6-heptenal, involves the reduction of a 3-isopropenyl-6-heptenoate ester. google.com This suggests that a similar strategy could be adapted for the synthesis of this compound, where a suitable ester precursor is first synthesized and then selectively reduced to the aldehyde. Reagents like diisobutylaluminium hydride (DIBAL-H) are often used for the selective reduction of esters to aldehydes, particularly at low temperatures. fiveable.me

Synthesis of Related Unsaturated Oxoheptanal Analogs (e.g., 3-Isopropenyl-6-oxoheptanal)

The synthesis of unsaturated analogs, such as 3-isopropenyl-6-oxoheptanal (B1304916) (IPOH), often utilizes naturally abundant monoterpenes as starting materials. These approaches are attractive due to the ready availability and stereochemical richness of the precursors.

Ozonolysis-Based Synthetic Pathways from Monoterpenes (e.g., Limonene (B3431351), Terpinolene)

Ozonolysis is a powerful and widely used method for the cleavage of carbon-carbon double bonds to form carbonyl compounds. Monoterpenes, with their multiple double bonds, are excellent substrates for ozonolysis, leading to a variety of interesting and functionalized products.

The ozonolysis of limonene has been studied extensively and is a known route to produce 3-isopropenyl-6-oxoheptanal (IPOH). nih.govnih.govresearchgate.netscience.gov In this reaction, ozone cleaves the endocyclic double bond of the limonene molecule. Depending on the workup conditions (reductive or oxidative), different products can be obtained. A reductive workup, often using dimethyl sulfide (B99878) or zinc, is necessary to obtain the desired aldehyde functionality. The reaction also produces other carbonyl compounds, and the product yields can be influenced by the presence of radical scavengers. nih.govnih.gov

The ozonolysis of α-terpinene is another potential route, leading to the formation of various dicarbonyl compounds. brainmass.com The specific products formed depend on which of the double bonds within the terpinene ring are cleaved.

| Product | Limonene + O₃ | Limonene + O₃ + Cyclohexane (OH• scavenger) | Limonene + O₃ + NO |

|---|---|---|---|

| 3-Isopropenyl-6-oxoheptanal (IPOH) | 0.160 ± 0.005 | 0.050 ± 0.008 | 0.11 ± 0.01 |

| Limonaketone | Not significantly affected | Not significantly affected | Not significantly affected |

| 7-hydroxyl-6-oxo-3-(prop-1-en-2-yl)heptanal (7H6O) | Unchanged | Unchanged | Decreased by 62% |

| 2-acetyl-5-oxohexanal (2A5O) | Unchanged | Unchanged | Decreased by 63% |

| 3-acetyl-6-oxoheptanal (3A6O) | Decreased by >95% with OH• scavenger | Decreased by >95% | Decreased by 47% |

Synthetic Derivatization Strategies to Achieve Functionalized Intermediates

During the synthesis of oxoheptanal analogs, derivatization strategies are often employed to create more complex or stable intermediates. These intermediates can then be carried forward to the final product or used to facilitate purification and characterization.

A key strategy involves the derivatization of the carbonyl groups formed during ozonolysis. For instance, the use of O-tert-butylhydroxylamine hydrochloride (TBOX) as a derivatizing agent for carbonyl compounds has been reported in the investigation of limonene ozonolysis products. nih.govscience.gov This technique converts the aldehyde and ketone functionalities into their corresponding oximes, which can be more amenable to chromatographic separation and analysis.

Furthermore, the ozonolysis of monoterpenes can lead to the formation of intermediates containing hydroxyl and carboxylic acid groups in addition to the carbonyl functionalities. These functionalized intermediates can undergo further reactions, such as esterification or lactonization, to form more complex products. For example, the ozonolysis of α-terpineol in an aqueous medium leads to the formation of lactols and lactones. nih.govacs.org

Chemical Reactivity and Mechanistic Investigations

Atmospheric Reaction Mechanisms of Monoterpenes Leading to Oxoheptanal Derivatives

Monoterpenes are a significant class of biogenic volatile organic compounds (BVOCs) emitted by vegetation. sci-hub.sersc.org Once in the atmosphere, they undergo rapid oxidation by key atmospheric oxidants, including ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). sci-hub.secopernicus.orgdss.go.th These reactions are crucial as they contribute to the formation of secondary organic aerosols (SOA) and other atmospheric pollutants. The monoterpene sabinene (B1680474), in particular, has been identified as a precursor to C10 ring-opened products like 6-Oxo-3-(propan-2-yl)heptanal through various oxidative processes. sci-hub.sersc.org The atmospheric lifetime of sabinene is short, with its primary removal during the daytime attributed to reactions with the OH radical and O₃, and with the NO₃ radical at night. sci-hub.se

Ozonolysis Reaction Kinetics and Pathways

The reaction of monoterpenes with ozone is a significant atmospheric removal process that leads to the formation of carbonyl compounds and carbonyl oxides, also known as Criegee intermediates (CI). researchgate.netegrassbcollege.ac.in The ozonolysis of sabinene proceeds via the Criegee mechanism, starting with the 1,3-dipolar cycloaddition of ozone to the exocyclic double bond, which forms an unstable primary ozonide (molozonide). rsc.orgresearchgate.netorganic-chemistry.org This intermediate rapidly decomposes, cleaving the double bond and the ozonide ring.

This decomposition follows two primary pathways:

Formation of sabinaketone and a C₁ Criegee intermediate (CH₂OO). rsc.org

Formation of formaldehyde (B43269) (HCHO) and a C₉ Criegee intermediate. rsc.org

Quantum chemistry and kinetic calculations have shown that at 298 K and 760 Torr, the decomposition of the primary ozonides leads to sabinaketone and CH₂OO with a branching ratio of 17%, while the remaining 83% leads to formaldehyde and two distinct C₉ Criegee intermediates, CI-1 (45%) and CI-2 (38%). rsc.org These highly reactive C₉ intermediates can undergo further unimolecular or bimolecular reactions. Specifically, the rearrangement and decomposition of these Criegee intermediates, which involves the cleavage of the bicyclic ring system of the original sabinene molecule, is a key pathway to forming multifunctional, straight-chain products such as this compound. For instance, the CI-1 intermediate can undergo a rapid intramolecular hydrogen shift to a vinyl hydroperoxide (VHP), which then decomposes to an OH radical and a vinoxy-type radical, a precursor to highly oxidized carbonyl products. rsc.org

| Reactant | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|---|

| Sabinene | O₃ | (8.07 ± 0.8) x 10⁻¹⁷ | 296 ± 2 | sci-hub.se |

| Sabinene | O₃ | (3.4 ± 0.8) x 10⁻¹⁷ | 278 ± 2 | copernicus.org |

Hydroxyl Radical-Initiated Oxidation Processes and Product Distribution

During the daytime, the primary atmospheric sink for sabinene is its reaction with the hydroxyl (OH) radical. sci-hub.se The reaction is initiated predominantly by the addition of the OH radical to the exocyclic C=C double bond, a pathway that accounts for approximately 92-96% of the reaction, with the remainder being hydrogen abstraction. sci-hub.senih.gov

The addition of OH can occur at two positions on the double bond:

Addition to the internal carbon (═C<): This forms the radical adduct Ra, which largely leads to the formation of the retained-ring product, sabinaketone. sci-hub.seacs.org

Addition to the terminal carbon (CH₂═): This forms the radical adduct Rb, which is unstable and promptly undergoes a nearly complete ring-opening of the three-membered ring to form the radical Re. sci-hub.senih.govacs.org

The transformation of the Re radical is critical for the formation of acyclic products like this compound. Peroxy radicals formed from Re can undergo further reactions, including unimolecular H-migrations, which result in the formation of various unsaturated multifunctional compounds containing carbonyl (>C═O), hydroxyl (-OH), and hydroperoxy (-OOH) groups. sci-hub.seacs.org The complex cascade of radical reactions following the initial ring-opening provides a direct mechanism for producing a variety of C10 ketoaldehydes and other oxygenated volatile organic compounds.

| Product | Molar Yield (%) | Conditions | Reference |

|---|---|---|---|

| Sabinaketone | 18 ± 16 | SAPHIR Chamber | copernicus.org |

| Acetone (B3395972) | 21 ± 15 | SAPHIR Chamber | copernicus.orgcopernicus.org |

| Formaldehyde | 46 ± 25 | SAPHIR Chamber | copernicus.orgcopernicus.org |

| Sabinaketone | 20 ± 6 | LISA/UCC Chambers | researchgate.net |

| Acetone | 24 ± 6 | LISA/UCC Chambers | researchgate.net |

| Formaldehyde | 25 ± 6 | LISA/UCC Chambers | researchgate.net |

Nitrate Radical Reactions and Carbonyl Product Formation

During the nighttime, in the absence of photolysis, the nitrate radical (NO₃) becomes a primary oxidant for many BVOCs, including monoterpenes. copernicus.orgnih.gov The reaction of NO₃ with sabinene is rapid and proceeds through the electrophilic addition of the radical to the double bond, forming a nitrooxy alkyl radical intermediate. dss.go.thnih.gov This radical quickly reacts with atmospheric oxygen (O₂) to form a nitrooxy peroxy radical (RO₂).

The subsequent fate of this RO₂ radical determines the final product distribution. In the atmosphere, it can react with other radicals (NO, HO₂, RO₂) or undergo unimolecular isomerization. These pathways lead to the formation of stable, multi-functionalized products. A key decomposition pathway for the resulting nitrooxy alkoxy radicals involves the cleavage of C-C bonds, including the strained rings of the sabinene backbone. This fragmentation is a significant source of smaller carbonyl compounds and can also lead to larger, ring-opened products that contain both carbonyl and nitrate functional groups. dss.go.th While some monoterpenes primarily yield organic nitrates, others can produce a higher fraction of carbonyl compounds. dss.go.thnih.gov For instance, studies on the NO₃-initiated oxidation of α-thujene, a structural isomer of sabinene, show the formation of thujenaldehyde from a pathway that avoids ring-opening, but also highlight that alternative ring-opening pathways can lead to further oxidation and the formation of highly oxygenated molecules. copernicus.orgcopernicus.org

| Monoterpene | Product Class | Molar Yield (%) | Reference |

|---|---|---|---|

| α-Pinene | Carbonyls (Pinonaldehyde) | 71 | dss.go.th |

| Alkyl Nitrates | 19 | dss.go.th | |

| β-Pinene | Carbonyls (Nopinone) | 14 | dss.go.th |

| Alkyl Nitrates | 61 | dss.go.th | |

| Δ³-Carene | Carbonyls (Caronaldehyde) | 29 | dss.go.th |

| Alkyl Nitrates | 66 | dss.go.th |

Intramolecular and Intermolecular Reactivity of Ketoaldehyde Functionalities

The structure of this compound contains both a ketone and an aldehyde functional group. This dicarbonyl nature governs its chemical reactivity, allowing for a range of organic transformations that can be either intramolecular or intermolecular.

Carbonyl Reactivity in Organic Transformations

The two carbonyl groups within this compound exhibit different reactivities. Aldehydes are generally more reactive toward nucleophilic attack than ketones for both electronic and steric reasons. ncert.nic.in The aldehyde's carbonyl carbon is more electrophilic because it has only one electron-donating alkyl group attached, compared to the two on a ketone. libretexts.org Furthermore, the single hydrogen atom on the aldehyde group presents less steric hindrance to an incoming nucleophile than the additional alkyl group on a ketone. ncert.nic.in

This differential reactivity allows for selective reactions. For example, a mild reducing agent like sodium borohydride (B1222165) could potentially reduce the aldehyde to a primary alcohol while leaving the ketone group intact. Conversely, strong nucleophiles will typically react preferentially at the aldehyde position.

The presence of two carbonyl groups also enables intramolecular reactions. libretexts.org Molecules containing two carbonyl functionalities, such as ketoaldehydes, can undergo intramolecular aldol (B89426) reactions to form stable five- or six-membered cyclic products. wikipedia.orgjove.comntu.edu.sg In the case of this compound, the molecule has α-hydrogens at positions C2, C5, and C7. Deprotonation at C5 or C7 could lead to the formation of an enolate that could attack the aldehyde carbonyl. For example, enolate formation at C5 followed by an intramolecular attack on the C1 aldehyde would lead to the formation of a five-membered ring, a thermodynamically favored process. libretexts.orglibretexts.org

Stereochemical Control in Chiral Synthesis of Related Compounds (e.g., (3R)-6-Oxo-3-(propan-2-yl)heptanal)

The synthesis of a specific stereoisomer, such as (3R)-6-Oxo-3-(propan-2-yl)heptanal, requires precise control over the formation of the chiral center at the C3 position. Achieving such stereoselectivity is a central goal in modern organic synthesis. rsc.org The main strategies to achieve this include using a chiral pool, chiral auxiliaries, or asymmetric catalysis. ethz.ch

For a molecule like this compound, the chiral center at C3 is alpha to the aldehyde group. Synthesizing a specific enantiomer, such as the (3R) isomer, presents a significant challenge. Early models of asymmetric synthesis, such as Cram's rule, were developed to predict the outcome of nucleophilic additions to aldehydes and ketones with a pre-existing α-stereocenter. rsc.org In a synthetic context, one could envision creating the C3 stereocenter through a diastereoselective or enantioselective reaction.

For example, a Michael addition of an organocuprate to an α,β-unsaturated aldehyde could establish the C3 stereocenter. Using a chiral ligand on the metal catalyst could influence the facial selectivity of the addition, leading to an enrichment of one enantiomer over the other. Alternatively, an asymmetric aldol reaction could be employed, where a chiral enolate or a chiral catalyst directs the stereochemical outcome of the C-C bond formation. rsc.org The development of transition metal-mediated catalytic systems provides a powerful method for preparing chiral alcohols and ketones with high enantiomeric excess. acs.org These methods often rely on specifically designed chiral ligands that create a chiral environment around the catalyst, forcing the reaction to proceed through a lower-energy transition state for one enantiomer. egrassbcollege.ac.in

Advanced Catalytic Systems for Ketoaldehyde Transformations

The selective transformation of one carbonyl group in the presence of another is a significant challenge in organic synthesis. Advanced catalytic systems, employing either organometallic complexes or purely organic molecules, have been developed to address this challenge, enabling precise control over the reactivity of ketoaldehydes.

Organometallic catalysis leverages the unique properties of transition metals to activate and transform carbonyl compounds. acs.org Transition metal complexes can interact with aldehydes and ketones in various ways, leading to a wide array of possible conversions. colab.ws The fundamental reaction often involves the nucleophilic attack of an organometallic reagent on the electrophilic carbonyl carbon. libretexts.org

The mechanism for the conversion of aldehydes to ketones often involves several key steps. One major pathway is the direct insertion of a transition metal catalyst into the aldehydic C-H bond. colab.ws Another common mechanism is the carbonyl-Heck reaction, which involves the 1,2-insertion of an organometal species into the C=O double bond of the aldehyde. colab.ws These processes allow for the formation of new carbon-carbon bonds, effectively converting an aldehyde into a ketone.

Several catalytic systems have been developed for these transformations. For instance, chiral Lewis acid catalysts are effective in promoting enantioselective additions of organometallic reagents to aldehydes. acs.org Chiral acyloxy borane (B79455) (CAB) catalysts, for example, have been successfully used for the enantioselective allylation of aldehydes. acs.org

Below is a table summarizing various organometallic catalysts and their applications in aldehyde and ketone conversions.

| Catalyst System | Reagent(s) | Transformation | Mechanistic Insight |

| Rhodium complexes | Organoboron reagents | Addition to aldehydes | Transmetalation followed by migratory insertion |

| Palladium complexes | Aryl or vinyl halides | Acylation of aldehydes | Oxidative addition, migratory insertion, reductive elimination |

| Iridium complexes | Alcohols | Transfer hydrogenation | Formation of a metal-hydride species |

| Chiral Acyloxy Borane (CAB) | Allylic silanes | Enantioselective allylation of aldehydes | Lewis acid activation of the aldehyde acs.org |

| Grignard Reagents (e.g., RMgX) | Aldehydes/Ketones | Nucleophilic addition to form alcohols | Attack of the carbanionic carbon on the carbonyl carbon libretexts.orglibretexts.org |

These organometallic systems provide powerful tools for the selective transformation of carbonyl compounds, including the distinct functional groups found in ketoaldehydes like this compound.

Organocatalysis has emerged as a powerful strategy in synthetic chemistry, utilizing small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of often toxic or expensive metals and provides a complementary method to organometallic catalysis. For carbonyl compounds, the primary modes of activation involve the formation of covalent intermediates, such as enamines and iminium ions. nih.gov

In enamine catalysis, a chiral secondary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles in a highly stereocontrolled manner. nih.govnih.gov This strategy has been widely applied to the α-functionalization of aldehydes and ketones. rsc.orgrsc.org

Conversely, in iminium catalysis, the same chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack at the β-position. nih.gov

Proline, a naturally occurring chiral amino acid, is a highly effective and widely studied organocatalyst. youtube.com It can act as a bifunctional catalyst, using its secondary amine to form an enamine and its carboxylic acid group to activate the electrophile through hydrogen bonding. youtube.com This dual activation allows for highly organized transition states, leading to excellent enantioselectivities in reactions like the aldol and Mannich reactions. youtube.com

The table below details several organocatalytic systems and their use in asymmetric carbonyl functionalizations.

| Organocatalyst | Substrate | Reaction Type | Intermediate |

| Proline | Aldehydes, Ketones | Aldol Reaction | Enamine youtube.com |

| Imidazolidinone (MacMillan catalysts) | α,β-Unsaturated Aldehydes | Diels-Alder, Michael Addition | Iminium Ion nih.gov |

| Cinchona Alkaloids | β-Ketoesters | α-Amination | Chiral Nucleophile (Enolate) rsc.org |

| Chiral Phosphines | Activated Alkenes/Alkynes | Conjugate Addition | Phosphonium Enolate nih.gov |

| Pyrrolidine Derivatives | Aldehydes | α-Heteroatom Functionalization | Enamine rsc.org |

These organocatalytic methods offer a versatile and powerful toolkit for the enantioselective functionalization of ketoaldehydes, enabling the synthesis of complex, optically active molecules from precursors like this compound. rsc.org

Advanced Analytical Characterization Techniques

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone for isolating 6-Oxo-3-(propan-2-yl)heptanal from other components within a sample. The choice between gas and liquid chromatography is largely dependent on the volatility and thermal stability of the compound and its derivatives.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on the compound's boiling point and affinity for the chromatographic column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.

Key research findings indicate that specific GC-MS methods have been developed for the analysis of related oxo-aldehydes, which are applicable to this compound. For instance, studies on the ozonolysis of β-pinene have utilized GC-MS to identify various oxidation products, with the selection of the stationary phase and temperature programming being critical for achieving optimal separation.

Table 1: GC-MS Parameters for Analysis of Related Aldehydes

| Parameter | Value/Condition | Purpose |

| Column Type | DB-5ms | Provides good separation for a wide range of non-polar to mid-polar compounds. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp. 40°C, ramp to 280°C | Separates compounds based on their boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

For compounds that are non-volatile or thermally labile, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. In cases where this compound is derivatized to enhance its detection or to analyze it in a complex biological or environmental matrix, LC-MS provides the necessary sensitivity and selectivity. The compound is first separated by liquid chromatography and then detected by the mass spectrometer.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. For this compound, ¹H NMR would show distinct signals for the aldehydic proton, the protons adjacent to the ketone, and the protons of the isopropyl group. The coupling patterns between these protons would further confirm their connectivity. ¹³C NMR would provide signals for the carbonyl carbons of the aldehyde and ketone functional groups, as well as for the carbons of the aliphatic chain and the isopropyl group.

Mass spectrometry (MS) provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers clues about its structure. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would likely include the loss of the isopropyl group, the cleavage adjacent to the carbonyl groups (alpha-cleavage), and McLafferty rearrangements, all of which help to piece together the molecule's structure.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 170 | [M]⁺ | Molecular Ion |

| 127 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 99 | [CH₃COCH₂CH₂CH(CHO)]⁺ | Cleavage between C3 and the isopropyl group |

| 71 | [CH₃COCH₂CH₂]⁺ | Alpha-cleavage at the ketone |

| 58 | [CH₃C(OH)=CH₂]⁺ | McLafferty rearrangement from the ketone |

| 43 | [CH₃CO]⁺ | Acylium ion from the ketone |

Derivatization Chemistries for Enhanced Detection and Analysis

To improve the chromatographic behavior and detection sensitivity of this compound, derivatization is often employed. The aldehyde functional group is a primary target for such chemical modifications. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. This derivative is highly electronegative, making it particularly suitable for detection by electron capture detection (ECD) in gas chromatography or by negative ion chemical ionization (NICI) in mass spectrometry, significantly lowering the detection limits.

Another approach involves the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with both the aldehyde and ketone functionalities to form hydrazones. These derivatives are colored compounds that can be readily analyzed by high-performance liquid chromatography (HPLC) with UV-Vis detection.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization of Carbonyls

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective and widely used derivatizing agent for aldehydes and ketones. fishersci.comsigmaaldrich.com The reaction involves the nucleophilic addition of the hydroxylamine (B1172632) group of PFBHA to the carbonyl carbon of a compound like this compound. This is followed by the elimination of a water molecule to form a stable pentafluorobenzyl oxime derivative. usra.edu The presence of the pentafluorobenzyl group significantly enhances the analytical utility of the derivative.

Research Findings:

The primary advantage of PFBHA derivatization is the incorporation of a polyfluorinated group into the analyte molecule. This moiety makes the derivative highly sensitive to electron capture detection (ECD), a very sensitive detection method for GC. nih.gov Furthermore, the derivative is more volatile and thermally stable than the parent carbonyl, which is crucial for GC analysis where compounds are vaporized at high temperatures. nih.govdtic.mil

The resulting oximes can be readily separated and detected using GC-MS. fishersci.com In mass spectrometry, the PFBHA derivatives often produce characteristic fragmentation patterns, including a prominent ion at m/z 181, corresponding to the pentafluorotropylium cation [C₆F₅CH₂]⁺, which aids in the selective identification and quantification of carbonyl compounds in complex matrices. researchgate.net The reaction is typically carried out in a weakly acidic aqueous solution (pH ~4.5), and studies have shown that reaction times can vary, with aldehyde yields often peaking within 12 hours. nih.gov For some applications, the derivatization can be performed directly on a solid-phase microextraction (SPME) fiber, streamlining sample preparation. mdpi.comuw.edu.pl This technique has been successfully applied to quantify a wide range of carbonyls in diverse samples, including beer, e-cigarette aerosols, and household products. researchgate.netnih.govcoresta.org

Table 1: Summary of PFBHA Derivatization Technique

| Feature | Description |

| Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) |

| Target Functional Group | Carbonyl (Aldehyde or Ketone) |

| Reaction Product | O-pentafluorobenzyl oxime |

| Analytical Technique | Primarily Gas Chromatography-Mass Spectrometry (GC-MS) |

| Key Advantages | Increases volatility and thermal stability of the analyte. nih.gov |

| Enhances sensitivity for Electron Capture Detection (ECD). nih.gov | |

| Provides characteristic mass fragments (e.g., m/z 181) for selective MS detection. researchgate.net | |

| Reaction Conditions | Typically aqueous solution, weakly acidic (pH 4-6), room or elevated temperature (e.g., 60°C). researchgate.netnih.gov |

O-tert-Butylhydroxylamine Hydrochloride (TBOX) Derivatization for Carbonyl Compounds

O-tert-Butylhydroxylamine hydrochloride (TBOX) serves as a practical alternative to PFBHA for the derivatization of carbonyls. nih.gov Similar to PFBHA, TBOX reacts with aldehydes and ketones to form oxime derivatives, rendering them suitable for GC-MS analysis. nih.gov The reaction proceeds via the same general mechanism of nucleophilic addition followed by dehydration.

Research Findings:

One of the primary advantages of TBOX is its lower molecular weight compared to PFBHA. nih.gov This is particularly beneficial when analyzing multi-carbonyl compounds, as the resulting derivatives have lower molecular weights, which can improve their chromatographic behavior and detection. nih.govnih.gov The detection of the tricarbonyl compound 3-acetyl-6-oxoheptanal (3A6O) was highlighted as a key success of the TBOX method, demonstrating its utility for complex molecules. nih.govnih.gov

The TBOX derivatization method is noted for its practicality, including the ability to conduct reactions in aqueous solutions and potentially shorter reaction times compared to other methods. nih.gov For instance, effective derivatization has been achieved by heating the sample with TBOX in a 40°C water bath for one hour. nih.gov This technique has been successfully employed to investigate the complex mixture of carbonyl compounds generated from the ozonolysis of terpenes like limonene (B3431351) and terpinolene, leading to the identification of novel, multi-functional carbonyl products. nih.govnih.gov

Table 2: Summary of TBOX Derivatization Technique

| Feature | Description |

| Reagent | O-tert-Butylhydroxylamine hydrochloride (TBOX) |

| Target Functional Group | Carbonyl (Aldehyde or Ketone) |

| Reaction Product | O-tert-butyl oxime |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Key Advantages | Lower molecular weight of the derivative is ideal for multi-carbonyl compounds. nih.govnih.gov |

| Practical application with aqueous reactions and potentially shorter reaction times. nih.gov | |

| Enables detection of complex, multi-functional oxygenated species. nih.gov | |

| Reaction Conditions | Aqueous solution, often with gentle heating (e.g., 40°C for 1 hour). nih.gov |

Isotope-Coding Derivatization for Quantitative Profiling of Carbonyl Species

Isotope-coding derivatization (ICD) is a powerful strategy for the accurate relative and absolute quantification of analytes using mass spectrometry. jst.go.jpnih.gov The core principle involves using a pair of derivatizing reagents that are chemically identical but isotopically distinct (e.g., one containing hydrogen/¹²C and the other deuterium/¹³C). acs.org

Research Findings:

In a typical ICD workflow for carbonyl analysis, a sample is derivatized with the "light" version of the reagent, while a control or standard sample is derivatized with the "heavy" version. jst.go.jp The two samples are then mixed and analyzed together by LC-MS/MS. Because the light and heavy derivatives are chemically identical, they co-elute during chromatography and exhibit similar ionization efficiencies, which minimizes analytical variability and matrix effects. nih.gov In the mass spectrum, the analyte appears as a pair of peaks with a specific mass difference corresponding to the isotopic labels. The ratio of the peak intensities provides a precise relative quantification of the analyte between the two samples. acs.org

Various isotope-coded reagents have been developed for carbonyl compounds, including d₀/d₇-HIQB (2-(2-hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide) and ¹²C/¹³C-dansylhydrazine. acs.orgnih.gov For example, a strategy using HIQB and its deuterated counterpart, d₇-HIQB, allowed for the detection of 156 carbonyl candidates in human serum. nih.gov The labeled compounds generated characteristic product ions (m/z 130.1 for HIQB and 137.1 for d₇-HIQB) under collision-induced dissociation, enabling targeted screening. nih.gov Another approach utilized o-phenylenediamine (B120857) (OPD) and its deuterated version (OPD-d₄) to quantitatively profile α-dicarbonyl species in food samples. nih.govacs.org This ICD strategy provides high accuracy, sensitivity, and the ability to perform broad-spectrum, quantitative profiling of carbonyls in complex biological and natural samples. nih.govacs.org

Table 3: Summary of Isotope-Coding Derivatization Technique

| Feature | Description |

| Principle | Uses a pair of chemically identical but isotopically distinct ("light" and "heavy") reagents for differential labeling of sample and standard. acs.org |

| Target Functional Group | Carbonyl (Aldehyde or Ketone), α-Dicarbonyls, etc. nih.govnih.gov |

| Reagent Examples | ¹²C/¹³C-Dansylhydrazine, d₀/d₇-HIQB, d₀/d₄-o-phenylenediamine (OPD). acs.orgnih.govnih.gov |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Key Advantages | Enables highly accurate relative and absolute quantification. jst.go.jp |

| Minimizes matrix effects and analytical variability by using one derivative as an internal standard for the other. nih.gov | |

| Allows for multiplexed analysis and comprehensive profiling of the "carbonyl submetabolome". acs.org | |

| Application | Quantitative metabolomics, biomarker discovery, food science. nih.govnih.gov |

Role in Advanced Chemical Synthesis and Environmental Pathways

Intermediate in the Synthesis of Complex Organic Molecules

Further research may uncover specific synthetic pathways where this compound is utilized. General methods for the synthesis of keto-aldehydes and their subsequent conversion to complex molecules are well-established in organic chemistry. For instance, keto-aldehydes can be used as starting materials for the synthesis of azolyl ketones and alcohols, which are known to have fungicidal and plant growth-regulating properties. google.com

Precursor for the Synthesis of Flavor and Fragrance Compounds

The application of 6-Oxo-3-(propan-2-yl)heptanal as a direct precursor for commercially significant flavor and fragrance compounds is not extensively documented in publicly available literature. However, its structural relationship to terpenes, which are major components of essential oils used in perfumery, suggests its potential in this field.

Reconstruction of Complex Carbon Skeletons (e.g., Lavandulol (B192245) Skeleton)

The synthesis of lavandulol, a monoterpene alcohol prized for its characteristic lavender scent, has been achieved through various synthetic routes. While a direct synthesis starting from this compound is not explicitly detailed in the surveyed literature, the structural similarities are noteworthy. Lavandulol possesses an irregular terpene skeleton, and its synthesis often involves the assembly of a C10 framework. The oxidation of terpenes like limonene (B3431351) can lead to the formation of compounds such as 3-isopropenyl-6-oxoheptanal (B1304916) (IPOH). nih.gov Given that lavandulol is also a C10 compound, the potential for synthetic transformations from IPOH to the lavandulol skeleton is a subject for further investigation.

Contribution to Environmental and Atmospheric Chemistry

Formation and Contribution to Secondary Organic Aerosol (SOA) in the Atmosphere

This compound, under its synonym 3-isopropenyl-6-oxoheptanal (IPOH), is recognized as a significant first-generation product of the atmospheric oxidation of limonene. Limonene is a widespread biogenic volatile organic compound (BVOC) emitted by vegetation, and its reaction with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃) is a key process in the formation of secondary organic aerosol (SOA).

Studies have shown that the reactions of IPOH with atmospheric oxidants are relatively rapid, with a typical atmospheric lifetime of only a few hours. The reaction of IPOH with the OH radical, for example, leads to the formation of products such as acetone (B3395972) and 4-hydroxy-4-methyl-5-hexen-1-al. These subsequent reactions are part of the complex chemical cascade that influences the properties and growth of SOA particles. The yield of SOA from the oxidation of different monoterpenes can vary significantly. For instance, the SOA yield from the NO₃ oxidation of limonene has been reported, and understanding the fate of its primary oxidation products like IPOH is crucial for accurately modeling atmospheric aerosol formation. nih.gov

Characterization of Products in Indoor Air Chemistry

Limonene is a common ingredient in many consumer products, including cleaning agents, air fresheners, and personal care products, leading to its prevalence in indoor environments. interstateheatandair.comukcpi.org The reaction of limonene with indoor ozone can be a significant source of indoor air pollutants, including formaldehyde (B43269) and secondary organic aerosols. interstateheatandair.comukcpi.org

As a direct product of limonene ozonolysis, 3-isopropenyl-6-oxoheptanal (IPOH) is an important component of indoor air chemistry. Studies investigating the products of limonene ozonolysis in controlled chamber experiments have identified IPOH among the gas-phase products. The presence and concentration of such reactive species in indoor air are of interest due to their potential to contribute to the formation of indoor particulate matter and to react further to form other potentially irritating compounds.

Research on indoor air chemistry has shown that the use of limonene-containing products can lead to the formation of a complex mixture of oxidation products. nih.gov While specific indoor air concentrations of this compound are not widely reported, its formation from a common indoor VOC highlights the importance of understanding the reactive chemistry occurring within our homes and workplaces.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies of Reaction Energetics and Transition States

A thorough search of scientific literature reveals no specific quantum chemical studies investigating the reaction energetics and transition states of 6-Oxo-3-(propan-2-yl)heptanal. Such studies would be valuable for understanding its reactivity, stability, and potential reaction pathways. Typically, these investigations would employ computational methods like Density Functional Theory (DFT) or ab initio calculations to model the molecule's electronic structure and predict the energy barriers associated with various chemical reactions.

Mechanistic Modeling of Complex Chemical Transformations

There is no available research on the mechanistic modeling of complex chemical transformations involving this compound. This type of research would be instrumental in elucidating the step-by-step processes of its potential reactions, such as oxidation, reduction, or condensation. For instance, studies on the atmospheric oxidation of a structurally related but different compound, 3-isopropenyl-6-oxoheptanal (B1304916) (IPOH), have been conducted to understand its role in atmospheric chemistry. researchgate.net However, similar detailed models for this compound are not present in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies on Derivatives

No structure-activity relationship (SAR) studies for derivatives of this compound have been published. SAR studies are crucial in the field of medicinal chemistry and materials science to understand how modifications to a chemical structure affect its biological activity or physical properties. The absence of such studies indicates that this particular chemical scaffold has not been a focus of drug discovery or materials development efforts.

Q & A

Basic Research Questions

Q. How can 6-Oxo-3-(propan-2-yl)heptanal be identified and quantified in complex reaction mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with derivatization (e.g., using TBOX) is recommended. Key diagnostic ions for identification include m/z 57 (base peak), 125, 133, and 183, observed in electron ionization (EI) mode. Retention times (25.4–25.8 min and 28.7–29.3 min) under specific GC conditions (e.g., Varian 3800/Saturn 2000 system) can distinguish it from byproducts like 3-acetyl-6-oxoheptanal . Quantification requires calibration with synthetic standards and validation via spike-recovery experiments.

Q. What synthetic routes are used to generate this compound in laboratory settings?

- Methodological Answer : The compound is primarily synthesized via ozonolysis of limonene under controlled conditions (1.7 ppm limonene, 50 ppb O₃ in air/nitrogen). Reaction monitoring is critical, as OH radical scavengers (e.g., 280 ppm cyclohexane) reduce secondary byproducts but do not affect this compound formation, confirming its direct ozonolysis origin .

Q. How can structural analogs of this compound be differentiated analytically?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For example, 3-Isopropenyl-6-oxoheptanoic acid (CAS 4436-82-2), a carboxylic acid analog, shows distinct m/z patterns and lacks aldehyde proton signals (~9.8 ppm in H NMR) .

Advanced Research Questions

Q. What challenges arise in determining the stereochemistry of this compound, and how can asymmetric synthesis address them?

- Methodological Answer : The compound’s chiral center at C3 requires enantioselective synthesis. Asymmetric protocols using chiral auxiliaries or catalysts (e.g., (S)-configured intermediates) have been developed for related aldehydes, such as (S)-6-Oxo-3-(prop-1-en-2-yl)heptanal. Polarimetry and chiral GC columns are critical for enantiomeric excess (ee) validation .

Q. How do secondary OH radicals influence the formation pathways of this compound during ozonolysis?

- Methodological Answer : OH radicals (generated in 64% yield during limonene ozonolysis) alter product distribution. Scavenger experiments with cyclohexane show that this compound formation is OH-independent, while other products (e.g., 25.0–25.3 min species) are suppressed. This confirms its origin from primary ozonide decomposition rather than radical-mediated pathways .

Q. How can contradictory data on product distribution in ozonolysis reactions be resolved?

- Methodological Answer : Iterative experimental design is key. For example, conflicting reports on hydroxy-dicarbonyl byproducts (e.g., 7-hydroxy-6-oxo-3-(prop-1-en-2-yl)heptanal) require tandem MS/MS and isotopic labeling to trace fragmentation pathways. Cross-referencing retention times with synthetic standards and adjusting reaction conditions (e.g., O₃ concentration, humidity) can clarify discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.